molecular formula C21H16N2O2S B2674746 4-benzoyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide CAS No. 896301-16-9

4-benzoyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

Cat. No.: B2674746
CAS No.: 896301-16-9
M. Wt: 360.43
InChI Key: WQGXWFYDVFJQCF-UHFFFAOYSA-N
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Description

“4-benzoyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide” is a chemical compound. It is a derivative of N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis .


Synthesis Analysis

The synthesis of cyanoacetamides, like “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Chemical Reactions Analysis

N-cyanoacetamides are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Chemoselective Synthesis Techniques

A significant application involves the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates, showcasing a method to produce N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This process, explained through the formation of thiourea followed by the elimination of thiocyanic acid, highlights the compound's role in synthesizing biologically relevant molecules (Singh et al., 2017).

Biological Evaluation and Drug Chemistry

Another research dimension explores the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, utilizing 4-aminophenazone. These compounds, screened for potential biological applications, exhibit the ability to bind nucleotide protein targets, suggesting their importance in medicinal chemistry (Saeed et al., 2015).

Anticancer Applications

Research into novel 4-(4-substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thione derivatives has shown that these compounds exhibit significant antitumor activity against cancer stem cells. This underscores the compound's utility in developing new anticancer agents, particularly those targeting colon cancer stem cells (Bhat et al., 2016).

Heterocyclic Synthesis

The compound's application extends to the synthesis of heterocyclic molecules, such as the creation of benzo[b]thiophen-2-yl-hydrazonoesters and subsequent exploration of their reactivity toward various nitrogen nucleophiles. This research illustrates the compound's role in generating a diverse array of heterocyclic derivatives, contributing to the development of new pharmaceuticals and materials (Mohareb et al., 2004).

Fluorescent Labeling in Chromatography

4-(2-Phthalimidyl)benzoyl cyanide has been investigated as a fluorescent labeling reagent for alcohols in high-performance liquid chromatography. This application demonstrates the compound's utility in analytical chemistry for the sensitive detection of alcohols, enhancing the capabilities of chromatographic analyses (Tsuruta et al., 1992).

Future Directions

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Properties

IUPAC Name

4-benzoyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-13-14(2)26-21(18(13)12-22)23-20(25)17-10-8-16(9-11-17)19(24)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGXWFYDVFJQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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